(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid

Peptide stapling Stereochemical purity Enantiomeric excess

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid (CAS 1262886-64-5) is a chiral, Fmoc-protected, non-canonical amino acid bearing a C8-length terminal alkene side chain, also referred to as (S)-Fmoc-2-(7'-octenyl)glycine or S8Gly. This compound belongs to the class of α-alkenyl amino acids routinely used in solid-phase peptide synthesis (SPPS) to install all-hydrocarbon staples via ring-closing metathesis (RCM).

Molecular Formula C25H29NO4
Molecular Weight 407.51
CAS No. 1262886-64-5
Cat. No. B567621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid
CAS1262886-64-5
Molecular FormulaC25H29NO4
Molecular Weight407.51
Structural Identifiers
SMILESC=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28)/t23-/m0/s1
InChIKeyKXYYRDGOGQGGED-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid (CAS 1262886-64-5): Fmoc-Protected Building Block for Stereospecific Peptide Stapling


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid (CAS 1262886-64-5) is a chiral, Fmoc-protected, non-canonical amino acid bearing a C8-length terminal alkene side chain, also referred to as (S)-Fmoc-2-(7'-octenyl)glycine or S8Gly [1]. This compound belongs to the class of α-alkenyl amino acids routinely used in solid-phase peptide synthesis (SPPS) to install all-hydrocarbon staples via ring-closing metathesis (RCM) [2]. Its defining structural features—an Fmoc-protected α-amine orthogonal to standard SPPS conditions, a free carboxylic acid for on-resin coupling, and a terminal olefin positioned at the end of an eight-carbon tether—enable the construction of conformationally constrained, hydrocarbon-stapled peptides with precisely tuned macrocycle geometry .

Why Generic Substitution of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid Fails


Interchanging (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid with a structurally similar Fmoc-protected amino acid—such as the (R)-enantiomer, a different chain-length alkene, or the alkyne analog—is not scientifically neutral. The (R)-enantiomer (CAS 1191429-20-5) produces geometrically distinct macrocycles upon RCM because the opposite stereochemistry at the α-carbon alters the spatial orientation of the olefin tether, leading to a different staple conformation . Substituting shorter-chain analogs (e.g., S5Gly, pentenylglycine) or longer-chain variants changes the i, i+7 or i, i+11 staple register, directly impacting helix stabilization efficiency and biological activity [1]. The alkyne analog (Fmoc-2-amino-9-decynoic acid, CAS 2351858-33-6) is incompatible with RCM and requires copper-catalyzed alkyne-azide cycloaddition (CuAAC) for stapling, a completely different chemistry with distinct catalyst requirements, reaction conditions, and potential copper toxicity concerns . These distinctions are not interchangeable without altering the intended peptide conformation and downstream functional readout.

Quantitative Differentiation Evidence for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid (CAS 1262886-64-5)


Enantiomeric Excess (S)-Specific Stereochemical Purity vs. (R)-Enantiomer

This (S)-enantiomer is supplied with a guaranteed enantiomeric excess of 97%EE by Activate Scientific . In contrast, a 2024 Organic Letters publication reports an improved asymmetric synthesis for the (R)-enantiomer achieving 98%EE, indicating that the (S)-enantiomer is available at a comparable yet independently verified chiral purity [1]. Users requiring stereodefined (S)-configuration for i, i+7 stapling with S5/R8 or S8/R5 pairings must specifically source the (S)-octenylglycine building block, as the (R)-enantiomer yields a reversed staple geometry.

Peptide stapling Stereochemical purity Enantiomeric excess

Calculated Aqueous Solubility of the (S)-Enantiomer vs. the Saturated Fmoc-Decanoic Acid Analog

The (S)-enantiomer exhibits a calculated aqueous solubility of 3.7 × 10⁻⁴ g/L (25 °C, ACD/Labs V11.02) . The saturated analog, 10-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]decanoic acid (CAS 143688-82-8), lacks the terminal double bond, which reduces its overall hydrophobicity. While experimental solubility data for the saturated analog at identical conditions is not directly available, the presence of the terminal olefin in the target compound contributes a measurable increase in calculated logP (XLogP3 = 6.1 for the (R)-enantiomer; similar expected for the (S)-form) [1]. This hydrophobicity level is critical for the partitioning behavior of the Fmoc-amino acid during SPPS washing and coupling steps.

Solubility Hydrophobicity Peptide synthesis solvent compatibility

Procurement Price Differentiation: S-Enantiomer vs. R-Enantiomer from a Single Vendor

From Fluorochem / CymitQuimica, the (S)-enantiomer 1 g pricing is €479.00, while the (R)-enantiomer 1 g pricing ranges from €412.00 (Ref. 10-F616697) to €603.00 (Ref. IN-DA000I94) . At the 1 g scale, the (S)-enantiomer is approximately 16% more expensive than the lowest-price (R)-enantiomer listing from the same distributor, reflecting differences in synthetic route efficiency and enantiomeric enrichment costs. Single-vendor comparative pricing provides a reproducible benchmark for procurement budget planning.

Procurement Cost comparison Chiral building block pricing

Specificity as S8Gly in Hydrocarbon-Stapled Peptide Architecture per Patent Disclosure

In US Patent Application 20210324029, (S)-octenylglycine (S8Gly) is explicitly enumerated as one of the specific α-alkenyl amino acids for constructing composite peptides that inhibit gamma-c-cytokine activity [1]. Alongside its (R)-counterpart (R8Gly) and the alanine-based S8Ala analog (CAS 288617-75-4), the S8Gly building block is used to install hydrocarbon linkers via RCM. The patent specifies that these alpha-alkenyl substituted amino acids form the hydrocarbon linker element (Formula 17) after metathesis, conferring protease resistance and cellular penetrance to the resultant stapled peptides. This represents a formal, patent-level definition that distinguishes S8Gly from other chain-length or stereochemical variants within the same therapeutic modality.

Stapled peptide Cytokine modulator Patent-defined building block

MDL Number Singularity and Chemical Identity Traceability

The (S)-enantiomer possesses the unique MDL number MFCD17215633, as registered by Activate Scientific and other vendors . In contrast, the (R)-enantiomer is assigned a different MDL number: MFCD08062268 . This orthogonal MDL identification enables unambiguous substance tracking for regulatory submissions, inventory management, and patent filings, preventing cross-contamination or misidentification between the two stereoisomers during procurement and laboratory use.

Chemical identity MDL number Regulatory documentation

Supplier-Documented Purity Benchmark: 97% HPLC for (S)-Enantiomer

The (S)-enantiomer is offered with a documented purity of ≥97% (HPLC) by multiple vendors, including CymitQuimica and Jinpan Bio [1]. The (R)-enantiomer is commonly listed at ≥95% purity (AchemBlock, Wuxi AppTec), though some suppliers offer 97% material as well . The 97% purity baseline represents a catalog-level quality benchmark that researchers can use as a minimum specification when comparing suppliers. The 2-percentage-point nominal difference (97% vs. 95%) may reflect batch-to-batch variability, but the documented availability of 97% material for the (S)-form provides a verifiable procurement specification for stringent applications such as on-resin RCM where impurities can poison catalysts.

Purity specification HPLC Quality control

Where (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid Adds Verifiable Value: Key Application Scenarios


S8Gly Incorporation in All-Hydrocarbon Stapled Peptides for Cytokine Pathway Modulation

Based on its explicit specification as S8Gly in US Patent 20210324029, this (S)-octenylglycine building block is the embodiment-of-choice for constructing hydrocarbon-stapled peptides targeting gamma-c-cytokine signaling [1]. When paired with (R)-pentenylalanine (R5Ala) or (S)-pentenylalanine (S5Ala) at i, i+7 register, the S8Gly yields a C8-length staple that stabilizes the α-helical conformation of composite peptide antagonists, as claimed in the patent's therapeutic composition of matter. Researchers developing cytokine-modulating stapled peptides should specifically source CAS 1262886-64-5 to faithfully reproduce the patent-disclosed architecture.

Ring-Closing Metathesis Macrocyclization Where Glycine Backbone Flexibility is Preferred Over Alanine Methyl Substitution

The glycine backbone of S8Gly (lacking the α-methyl group present in S8Ala, CAS 288617-75-4) provides greater local backbone flexibility, which can be advantageous when the stapled peptide must accommodate conformational changes upon target binding [2]. This structural feature differentiates S8Gly from S8Ala in applications where excessive rigidity from α,α-disubstitution at the staple site would compromise biological activity. Users can select CAS 1262886-64-5 when glycine's conformational freedom is the design objective.

Stereochemically Defined Stapled Peptide Libraries for Structure-Activity Relationship (SAR) Studies

The availability of (S)-octenylglycine at 97%EE enables the construction of stereodefined peptide libraries where the (S)-configuration at the staple site is held constant while other residues are varied . Because the (R)-enantiomer (CAS 1191429-20-5) generates a geometrically inverted staple, SAR studies investigating the impact of staple stereochemistry on helicity, cellular uptake, and target affinity require both enantiomers as independent reagents. Procuring CAS 1262886-64-5 as the (S)-component ensures that each library member bears the correct chiral orientation for comparative analysis.

On-Resin SPPS Coupling Requiring High-Purity Fmoc-Amino Acid to Minimize Catalyst Poisoning in Subsequent RCM

Trace impurities in Fmoc-amino acids can poison ruthenium-based Grubbs catalysts used in the subsequent RCM step. The catalog-documented purity of 97% HPLC for CAS 1262886-64-5 provides a verifiable purity floor that minimizes this risk . When compared to sources offering only 95% purity, the higher nominal purity of the (S)-enantiomer may reduce the incidence of failed RCM reactions in precious peptide sequences, translating to higher crude peptide yield and purity after macrocyclization.

Quote Request

Request a Quote for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.